N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1-methylpyrazole core linked to a sulfonamide group. The ethyl bridge connecting furan-2-yl and thiophen-3-yl substituents introduces structural complexity, influencing its electronic and steric properties. Structural validation of such compounds typically employs crystallographic tools like SHELX .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-17-9-12(7-15-17)22(18,19)16-8-13(11-4-6-21-10-11)14-3-2-5-20-14/h2-7,9-10,13,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYXWTOUHFKLPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling with a pyrazole sulfonamide precursor. Key steps include:
Preparation of Furan and Thiophene Derivatives: These heterocycles are often synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The furan and thiophene derivatives are coupled with a pyrazole sulfonamide under conditions that facilitate the formation of the desired product. This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide exhibits a range of biological activities, including:
2.1 Antimicrobial Activity
Studies have demonstrated that compounds containing sulfonamide groups possess significant antimicrobial properties. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function. For instance, derivatives have shown efficacy against various strains of Candida and other fungi, suggesting potential use in antifungal therapies .
2.2 Anticancer Properties
Research indicates that this compound may have anticancer effects, particularly against hepatocellular carcinoma cell lines. In vitro studies reveal that certain derivatives exhibit higher selectivity indices compared to established chemotherapeutics like methotrexate, indicating a promising avenue for cancer treatment .
Case Study: Anticancer Evaluation
In a study involving several sulfonamide derivatives, this compound was tested against HepG2 liver cancer cells. The results showed notable inhibition of cell proliferation, with selectivity indices indicating potential for further development as an anticancer agent .
Synthesis and Derivation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods employed often include:
- Formation of the Pyrazole Core : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonation : Introducing the sulfonamide group through reactions with sulfonyl chlorides or other sulfonating agents.
- Functionalization : Modifying the furan and thiophene moieties to enhance biological activity.
Potential Therapeutic Applications
The compound's unique structure suggests various therapeutic applications:
4.1 Antifungal Treatments
Due to its demonstrated antifungal activity, this compound could be developed into a treatment for fungal infections, particularly in immunocompromised patients.
4.2 Cancer Therapy
Given its anticancer properties, further research could lead to the development of new cancer therapeutics targeting specific pathways involved in tumor growth.
4.3 Anti-inflammatory Applications
Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory properties, warranting exploration in inflammatory disease models.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the biological context but could involve modulation of oxidative stress, inflammation, or other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide and analogous compounds:
Key Comparisons:
Structural Diversity: The target compound’s sulfonamide group distinguishes it from acetamide () and triazole-thioacetamide derivatives (). Sulfonamides generally exhibit higher polarity and acidity (pKa ~10–11) compared to amides (pKa ~15–17), enhancing solubility in aqueous environments .
Hydrogen-Bonding Patterns: The sulfonamide group (-SO₂NH₂) enables dual hydrogen-bonding (donor: NH; acceptor: SO₂), surpassing the single NH donor capacity of acetamides and triazole derivatives . This property may enhance binding to biological targets like enzymes or receptors. In contrast, the aminomethyl derivative () forms ionic interactions via its protonated NH₂⁺ group, limiting its utility in non-polar environments.
Synthetic Complexity :
- The ethyl-bridged furan-thiophene moiety in the target compound likely requires regioselective alkylation steps, whereas acetamide derivatives () are synthesized via reductive amination or ester coupling. Triazole-thioacetamides () involve thiol-alkylation and cyclization, which may introduce scalability challenges.
Biological Relevance: While the target compound’s biological data are unspecified, sulfonamides are historically associated with antimicrobial activity. The flavoring agent in highlights the role of heterocycles in sensory applications, though its acetamide core lacks the sulfonamide’s pharmacological versatility.
Research Implications and Limitations
The absence of explicit crystallographic or pharmacological data for the target compound in the provided evidence necessitates reliance on structural analogs and general principles. Future studies should prioritize:
- Crystallographic Validation : Using SHELX to confirm bond lengths/angles, particularly for the ethyl-bridged heterocycles.
- Solubility and Stability Profiling: Comparing sulfonamide vs. acetamide derivatives in polar/non-polar solvents.
- Biological Screening : Assessing antimicrobial or enzyme-inhibitory activity relative to triazole-thioacetamides .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₄N₄O₂S
- Molecular Weight : 302.35 g/mol
- CAS Number : 2097916-04-4
The compound features a pyrazole core, which is known for its versatile biological activities, along with furan and thiophene substituents that may enhance its pharmacological profile.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds containing the pyrazole moiety have shown efficacy against various cancer cell lines, including lung (A549), colon (HT-29), and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways.
| Study | Cell Lines Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| A549, H460 | 10.5 | Apoptosis induction | |
| HT-29 | 12.0 | Cell cycle arrest |
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In various in vitro assays, the compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Test Compound | 76% (at 10 µM) | 93% (at 10 µM) |
| Dexamethasone | 76% (at 1 µM) | 86% (at 1 µM) |
These results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.
3. Antimicrobial Properties
The presence of furan and thiophene rings in the structure suggests potential antimicrobial activity. Pyrazole derivatives are known to exhibit broad-spectrum activity against bacteria and fungi.
| Study | Pathogens Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli, S. aureus | 40 µg/mL | |
| Candida albicans | 20 µg/mL |
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The pyrazole ring can inhibit enzymes involved in inflammatory pathways, such as COX enzymes.
- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC₅₀ values ranging from 10 to 15 µM, indicating potent activity against tested cell lines.
Case Study 2: Anti-inflammatory Efficacy
In a controlled experiment using carrageenan-induced edema in rats, the test compound showed a reduction in paw swelling comparable to standard anti-inflammatory drugs like indomethacin, suggesting significant anti-inflammatory potential.
Q & A
Q. What synthetic methodologies are suitable for preparing N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, thiophene and furan derivatives can be linked via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). The sulfonamide group is introduced through sulfonation of the pyrazole ring using chlorosulfonic acid, followed by amine coupling. Evidence from analogous compounds suggests using intermediates like 3-(2-chloro-2-phenylethyl)thiophene for etherification or alkylation steps . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR/-NMR are critical for validation.
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (SHELXD for solution, SHELXL for refinement) to determine the crystal lattice and molecular geometry . Mercury software aids in visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonds between sulfonamide and heterocycles) . Validate the final structure using R-factor (<5%) and check for residual electron density anomalies with PLATON .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm is optimal. Use gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Pharmacopeial guidelines recommend spiking experiments with known impurities (e.g., des-methyl analogs or sulfonic acid byproducts) for method validation . Mass spectrometry (ESI-MS) confirms molecular weight accuracy (±2 ppm).
Advanced Research Questions
Q. How to resolve contradictions between computational modeling and experimental crystallographic data?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform DFT calculations (B3LYP/6-311+G(d,p)) to model gas-phase geometry, then compare with SCXRD torsional angles. Use Mercury’s packing similarity tool to assess crystal environment influences . If clashes persist, re-examine refinement parameters (e.g., thermal displacement factors) in SHELXL and validate using the IUCr’s checkCIF tool .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide-based bioactivity?
- Methodological Answer : Design analogs with systematic substitutions:
- Replace thiophene with other heterocycles (e.g., pyridine in ) to modulate electronic effects.
- Modify the ethyl linker to explore steric tolerance (e.g., cyclopropane or ether linkages as in ).
Test in vitro activity (e.g., antibacterial assays via microbroth dilution ). Use QSAR models (CoMFA or CoMSIA) to correlate substituent properties (Hammett σ, LogP) with bioactivity.
Q. How to address crystallographic refinement challenges in multi-heterocyclic systems?
- Methodological Answer : Overlapping electron density in fused rings requires high-resolution data (≤1.0 Å). Use SHELXL’s TWIN and BASF commands for twinned crystals . For disorder, apply PART and SUMP restraints. Validate anisotropic displacement parameters (ADPs) with the ADDSYM algorithm in PLATON to detect missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
